molecular formula C12H11N3 B166484 4-Aminoazobenzene CAS No. 60-09-3

4-Aminoazobenzene

Cat. No. B166484
CAS RN: 60-09-3
M. Wt: 197.24 g/mol
InChI Key: QPQKUYVSJWQSDY-UHFFFAOYSA-N
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Description

4-Aminoazobenzene, also known as Aniline Yellow, is a compound used as a dye for lacquer, varnish, wax products, oil stains, and styrene resins . It is also used in insecticides and as an intermediate in the manufacture of Acid Yellow, diazo dyes, and indulines .


Synthesis Analysis

The synthesis of 4-Aminoazobenzene involves the reduction of nitrobenzene derivatives or the oxidation of aniline . Another method involves the Mills reaction . Further substitution of 4-aminobenzene with strong electron-withdrawing substituents, such as cyano or nitro groups, at the 4′ position yields pseudo-stilbene-type azobenzenes .


Molecular Structure Analysis

The molecular formula of 4-Aminoazobenzene is C12H11N3 . The structure-related bending behaviors of cocrystals of 4-Aminoazobenzene were found to be correlated to the dihedral angles between 4-Aminoazobenzene molecules and the bending faces .


Chemical Reactions Analysis

4-Aminoazobenzene can undergo photoisomerization from the more stable E form to the Z form . In a study, cocrystals of 4-Aminoazobenzene with a series of coformers containing pyridyl groups were designed to tune its photobending behavior and elasticity .


Physical And Chemical Properties Analysis

4-Aminoazobenzene forms yellow to tan crystals or orange needles . It has a melting point of 123-126 °C, a boiling point of >360 °C, and a density of 1.2828 (rough estimate) . It is slightly soluble in chloroform and methanol, and has a water solubility of 29.59mg/L at 25 ºC .

Scientific Research Applications

Photopharmacology

Scientific Field

Biomedical Sciences and Pharmacology

Application Summary

Photopharmacology explores the use of light to control drug activity. 4-Aminoazobenzene derivatives are used to create light-responsive drugs that can be activated or deactivated with specific wavelengths of light .

Results and Outcomes

Studies have shown that light can precisely control drug activity, allowing for targeted therapy with reduced side effects. The efficacy of this approach is quantified by measuring drug-target binding affinities and therapeutic outcomes in vitro and in vivo .

Photoswitchable Adhesives

Scientific Field

Material Sciences and Engineering

Application Summary

Photoswitchable adhesives incorporate 4-Aminoazobenzene to create bonds that can be reversed or strengthened with light, useful in temporary fixings or adjustable adhesions .

Methods and Experimental Procedures

The adhesives are synthesized by polymerizing 4-Aminoazobenzene with other monomers, and their adhesive properties are tested under different light conditions.

Biodegradable Materials for Drug Delivery

Scientific Field

Pharmaceutical Technology

Application Summary

4-Aminoazobenzene is used to create biodegradable materials that respond to light, releasing drugs at controlled rates .

Methods and Experimental Procedures

These materials are typically tested in drug release studies where the rate of drug release is measured under various light conditions.

Results and Outcomes

Results indicate that the drug release can be precisely controlled, enhancing the therapeutic efficacy and minimizing systemic exposure .

Surface Relief Grating Formation

Scientific Field

Optics and Photonics

Application Summary

In photonics, 4-Aminoazobenzene is used to form surface relief gratings (SRGs) on materials, which are essential for creating optical components with specific light diffraction properties .

Methods and Experimental Procedures

SRGs are created by irradiating 4-Aminoazobenzene-coated surfaces with patterned light, causing the material to deform and create the grating.

Results and Outcomes

The efficiency of SRG formation is characterized by the depth and uniformity of the gratings, which are measured using techniques like atomic force microscopy .

Photonics

Scientific Field

Photonics and Electronics

Application Summary

4-Aminoazobenzene is utilized in the development of photonic devices due to its light-responsive properties, enabling the creation of smart optical materials .

Methods and Experimental Procedures

The azobenzene compounds are embedded in polymers and exposed to light to induce changes in material properties, which are then measured and analyzed.

Results and Outcomes

The materials exhibit changes in refractive index and can be used to create light-responsive lenses, filters, and other optical components .

Energy

Scientific Field

Energy and Environmental Sciences

Application Summary

4-Aminoazobenzene derivatives are investigated for their potential in energy applications, such as in the design of solar thermal fuels and energy storage systems .

Methods and Experimental Procedures

The compounds’ ability to store and release energy upon light exposure is studied using calorimetric and spectroscopic methods.

Results and Outcomes

Research indicates that these compounds can effectively store solar energy and release it as heat, offering a promising approach for renewable energy technologies .

Each of these applications demonstrates the versatility of 4-Aminoazobenzene in scientific research, highlighting its potential to contribute significantly to various fields through its unique light-responsive properties.

Supramolecular Chemistry

Scientific Field

Chemistry

Application Summary

4-Aminoazobenzene is used in supramolecular chemistry to form host-guest complexes with molecules like cucurbit[7]uril, which can lead to the development of new drug delivery systems .

Methods and Experimental Procedures

The complexation is studied using UV-spectroscopy, 1H NMR, and molecular simulations. The affinity of 4-Aminoazobenzene in acidic solutions is particularly high, which is beneficial for targeted drug release.

Results and Outcomes

The binding constant between cucurbit[7]uril and 4-Aminoazobenzene is determined, and the thermodynamic properties of complex formation are investigated, providing insights into the structure of the complex .

Molecular Electronics

Scientific Field

Electronics

Application Summary

The photoisomerization property of 4-Aminoazobenzene is exploited in molecular electronics to create light-responsive electronic devices .

Methods and Experimental Procedures

The azobenzene compounds are integrated into electronic circuits, and their conductive properties are analyzed under different lighting conditions to assess their switchable nature.

Environmental Sensing

Scientific Field

Environmental Science

Application Summary

4-Aminoazobenzene derivatives are used in environmental sensing to detect pollutants and toxins, as they can change color or fluorescence in response to specific chemicals .

Methods and Experimental Procedures

Sensors are fabricated using 4-Aminoazobenzene, and their response to various environmental stimuli is measured through spectroscopic methods.

Results and Outcomes

The sensors show a quantifiable change in optical properties in the presence of certain pollutants, allowing for the detection and measurement of environmental contaminants .

Smart Textiles

Scientific Field

Textile Engineering

Application Summary

In smart textiles, 4-Aminoazobenzene is incorporated into fabrics to create garments that change color with light, which can be used for fashion or camouflage .

Methods and Experimental Procedures

Textiles are treated with azobenzene compounds, and their color-changing properties are tested under various light conditions to evaluate their stability and response time.

Results and Outcomes

The textiles exhibit reversible color changes, providing dynamic visual effects and potential applications in adaptive camouflage materials .

Data Storage

Scientific Field

Information Technology

Application Summary

The reversible photoisomerization of 4-Aminoazobenzene is utilized in optical data storage systems to record and erase data using light .

Methods and Experimental Procedures

Data storage media are coated with azobenzene derivatives, and the writing and erasing of data are performed using lasers of specific wavelengths.

Results and Outcomes

The systems show high-density data storage capacity with the ability to rapidly write and erase information, demonstrating a promising approach for future data storage technologies .

Light-Driven Actuators

Scientific Field

Robotics and Materials Science

Application Summary

4-Aminoazobenzene is used in the creation of light-driven actuators, which can convert light energy into mechanical motion .

Methods and Experimental Procedures

Actuators are constructed using azobenzene-containing polymers, and their mechanical response to light is characterized through mechanical testing.

Results and Outcomes

The actuators display controllable and repeatable motion when exposed to light, suggesting their use in soft robotics and adaptive materials .

These applications showcase the broad potential of 4-Aminoazobenzene in various scientific fields, leveraging its unique photoresponsive properties for innovative and practical solutions.

Molecular Machines

Scientific Field

Nanotechnology

Application Summary

4-Aminoazobenzene molecules are used as components in molecular machines, which are devices composed of molecular components that produce quasi-mechanical movements in response to specific stimuli .

Methods and Experimental Procedures

The azobenzene molecules are integrated into larger molecular structures. Their motion is induced by light, which causes a change in the configuration of the azobenzene, driving the mechanical movement.

Results and Outcomes

The performance of these molecular machines is evaluated by their ability to convert light energy into mechanical work, with the efficiency measured in terms of the work output per photon absorbed.

Liquid Crystals

Scientific Field

Material Science

Application Summary

4-Aminoazobenzene derivatives are used in the design of liquid crystal displays (LCDs) due to their ability to reorient in response to electric fields and light, affecting the light polarization and display properties .

Methods and Experimental Procedures

The azobenzene compounds are aligned within a liquid crystal matrix. Their orientation and the resulting optical properties are manipulated using electric fields and light.

Results and Outcomes

The quality of the LCDs is assessed by the contrast ratio, response time, and stability of the display under various lighting conditions.

Photoresponsive Polymers

Scientific Field

Polymer Chemistry

Application Summary

4-Aminoazobenzene is incorporated into polymers to create materials that change their properties, such as shape or solubility, upon exposure to light, which has applications in smart coatings and drug delivery systems .

Methods and Experimental Procedures

The polymers are synthesized with azobenzene groups that act as photoresponsive units. The changes in material properties are characterized using spectroscopy and rheology.

Results and Outcomes

The effectiveness of these polymers is determined by the magnitude of the property change and the reversibility of the response to light.

Photodynamic Therapy

Scientific Field

Medical Therapy

Application Summary

In photodynamic therapy, 4-Aminoazobenzene derivatives are used as photosensitizers to generate reactive oxygen species upon light activation, which can kill cancer cells .

Methods and Experimental Procedures

The compounds are administered to patients and activated by light at the tumor site. The generation of reactive oxygen species and the subsequent cell death are monitored.

Results and Outcomes

The success of the therapy is measured by the reduction in tumor size and the survival rate of the patients.

Photochemical Sensors

Scientific Field

Analytical Chemistry

Application Summary

4-Aminoazobenzene is used in the development of photochemical sensors that detect and measure the presence of various analytes based on changes in light absorption or emission .

Methods and Experimental Procedures

The sensors are calibrated with known concentrations of analytes, and the changes in optical properties are correlated with the analyte concentration.

Results and Outcomes

The sensitivity and selectivity of the sensors are evaluated by their limit of detection and the range of analytes they can accurately measure.

Solar Energy Harvesting

Scientific Field

Renewable Energy

Application Summary

4-Aminoazobenzene compounds are explored for their potential in solar energy harvesting, where they can be used to capture and store solar energy in chemical bonds .

Safety And Hazards

4-Aminoazobenzene is highly toxic and may be fatal if swallowed, inhaled, or absorbed through the skin . It is classified as a carcinogen and may cause an allergic skin reaction . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

Recent research has focused on the photomechanical behavior and elasticity of 4-Aminoazobenzene . The development of cocrystals of 4-Aminoazobenzene with various coformers has shown promise in tuning its photobending behavior and improving its elasticity . Another area of interest is the antimicrobial activity of azobenzene compounds, including 4-Aminoazobenzene .

properties

IUPAC Name

4-phenyldiazenylaniline
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InChI

InChI=1S/C12H11N3/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H,13H2
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InChI Key

QPQKUYVSJWQSDY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N
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Molecular Formula

C12H11N3
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DSSTOX Substance ID

DTXSID6024460, DTXSID40859039
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Molecular Weight

197.24 g/mol
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Physical Description

4-aminoazobenzene appears as odorless brownish-yellow needles with bluish coating, or an orange powder. (NTP, 1992), Brownish-yellow solid with a bluish tint; [Merck Index] Yellow to tan or orange solid; [HSDB] Brown-yellow crystals; [MSDSonline]
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Boiling Point

greater than 680 °F at 760 mmHg (NTP, 1992), Above 360 °C
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Freely sol in alcohol, benzene, chloroform, ether, In water, 32 mg/L at 25 °C
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Density

1.05 (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

0.0000014 [mmHg], 1.40X10-6 mm Hg at 25 °C
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Mechanism of Action

The profile of ras gene mutations in spontaneous CD-1 mouse liver tumors were compared with that found in liver tumors that were induced by a single ip injection of either 7,12-dimethylbenz(a)anthracene, 4-aminoazobenzene, N-hydroxy-2-acetylaminofluorene, or N-nitrosodiethylamine. By direct sequencing of polymerase chain reaction amplified tumor DNA, the carcinogen induced tumors were found to have much higher frequencies of ras gene activation than spontaneous tumors. Furthermore, each carcinogen caused specific types of ras mutations not detected in spontaneous tumors, including several novel mutations not previously associated with either the carcinogen or mouse hepatocarcinogenesis. For example, the model compound 7,12-dimethylbenz(a)anthracene is known to cause predominantly A to T transversions in Ha-ras codon 61 in mouse skin and mammary tumors, consistent with the ability of 7,12-dimethylbenz(a)anthracene to form bulky adducts with adenosine. The results demonstrate that the predominant mutation caused by 7,12-dimethylbenz(a)anthracene in mouse liver tumors is a G to C transversion in Ki-ras codon 13 (7,12-dimethylbenz(a)anthracene is also known to form guanosine adducts), illustrating the influence of both chemical and tissue specific factors in determining the type of ras gene mutations in a tumor. 4-Aminoazobenzene and N-hydroxy-2-acetylaminofluorene also caused the Ki-ras codon 13 mutation. In addition, we found that N-nitrosodiethylamine, 4-aminoazobenzene, and N-hydroxy-2-acetylaminofluorene all caused G to T transversions in the N-ras gene (codons 12 or 13). This is the first demonstration of N-ras mutations in mouse liver tumors, establishing a role for the N-ras gene in mouse liver carcinogenesis. Finally, comparison of the ras mutations detected in the direct tumor analysis with those detected after NIH3T3 cell transfection indicates that spontaneous ras mutations (in Ha-ras codon 61) are often present in only a small fraction of the tumor cells, raising the possibility that they may sometimes occur as a late event in CD-1 mouse hepatocarcinogenesis.
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Product Name

4-Aminoazobenzene

Color/Form

Brownish-yellow needles with bluish cast, Orange monoclinic needles from alcohol, Yellow to tan crystals

CAS RN

60-09-3, 25548-34-9
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Melting Point

262 °F (NTP, 1992), 128 °C
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Synthesis routes and methods I

Procedure details

A chromium complex of ##STR1## Anthranilic acid→3-Methyl-1-phenyl-5-pyrazolone; then heat with chromium formate in formamide solution for 6 hr. at 113°-115° C. to form the chromium complex which contains 1 atom of chromium per 2 mol. dye.
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Synthesis routes and methods II

Procedure details

4-amino-2'-methylazobenzene; 4-amino-3'-methylazobenzene; 4-amino-4'-methylazobenzene; 4-amino-2'-methoxyazobenzene; 4-amino-3'-methoxyazobenzene; 4-amino-4'-methoxyazobenzene; 4-amino-2'-chloroazobenzene; 4-amino-3'-chloroazobenzene; 4-amino-4'-chloroazobenzene; 4-amino-2'-methoxy-4',6'-dimethylazobenzene; 4-aminoazobenzene-2'-sulfonic acid; 4-aminoazobenzene-3'-sulfonic acid; 4-aminoazobenzene-4'-sulfonic acid; 4-aminoazobenzene-2'-carboxylic acid; 4-aminoazobenzene-3'-carboxylic acid; 4-aminoazobenzene-4'-carboxylic acid; 4-aminoazobenzene-2',5'-disulfonic acid; 4-amino-5'-chloroazobenzene-2'-sulfonic acid; 4-amino-2',5'-dichloroazobenzene-4'-sulfonic acid; 4-amino-4',6'-dichloroazobenzene-2'-sulfonic acid; 4-amino-4',6'-dimethylazobenzene-2'-sulfonic acid; 4-amino-2'-methyl-6'-chloroazobenzene-4'-sulfonic acid; 4-aminoazobenzene-3,2'-disulfonic acid; 4-aminoazobenzene-3,3'-disulfonic acid; 4-aminoazobenzene-3,4'-disulfonic acid; 4-aminoazobenzene- 3,2',5'-trisulfonic acid; 4-amino-5'-chloroazobenzene-3,2'-disulfonic acid; 4-aminoazobenzene-3-sulfonic acid; 4-amino-3-methylazobenzene-2'-sulfonic acid; 4-amino-3-methylazobenzene-3'-sulfonic acid; 4-amino-3-methylazobenzene-4'-sulfonic acid; 4-amino-3-methylazobenzene-2',5'-disulfonic acid; 4-amino-2-methylazobenzene-4'-sulfonic acid; 4-amino-2-methylazobenzene-3'-sulfonic acid; 4-amino-2-methylazobenzene-2',5'-disulfonic acid; 4-amino-3-methoxyazobenzene-3'-sulfonic acid; 4-amino-3-methoxyazobenzene-4'-sulfonic acid and 4-amino-3-methoxyazobenzene-2',5'-disulfonic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-amino-2'-methoxy-4',6'-dimethylazobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4-aminoazobenzene-2'-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
4-aminoazobenzene-2'-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
4-aminoazobenzene-3'-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
4-aminoazobenzene-2',5'-disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
4-amino-5'-chloroazobenzene-2'-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
4-amino-2',5'-dichloroazobenzene-4'-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
4-amino-4',6'-dichloroazobenzene-2'-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
4-amino-4',6'-dimethylazobenzene-2'-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
4-amino-2'-methyl-6'-chloroazobenzene-4'-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
4-aminoazobenzene-3,2'-disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
4-aminoazobenzene-3,3'-disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
4-aminoazobenzene- 3,2',5'-trisulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
4-amino-5'-chloroazobenzene-3,2'-disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
Name
4-aminoazobenzene-3-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
[Compound]
Name
4-amino-3-methylazobenzene-2'-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
[Compound]
Name
4-amino-3-methylazobenzene-3'-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24
[Compound]
Name
4-amino-3-methylazobenzene-4'-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 25
[Compound]
Name
4-amino-3-methylazobenzene-2',5'-disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 26
[Compound]
Name
4-amino-2-methylazobenzene-4'-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 27
[Compound]
Name
4-amino-2-methylazobenzene-3'-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 28
[Compound]
Name
4-amino-2-methylazobenzene-2',5'-disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 29
[Compound]
Name
4-amino-3-methoxyazobenzene-3'-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 30
[Compound]
Name
4-amino-3-methoxyazobenzene-4'-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 31
[Compound]
Name
4-amino-3-methoxyazobenzene-2',5'-disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 32
Name
4-amino-2'-methoxyazobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 33
Name
4-amino-3'-methoxyazobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 34
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 35
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 36
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 38

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Aminoazobenzene
Reactant of Route 2
Reactant of Route 2
4-Aminoazobenzene
Reactant of Route 3
Reactant of Route 3
4-Aminoazobenzene
Reactant of Route 4
4-Aminoazobenzene
Reactant of Route 5
Reactant of Route 5
4-Aminoazobenzene
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Aminoazobenzene

Citations

For This Compound
5,100
Citations
H Koshima, N Ojima - Dyes and Pigments, 2012 - Elsevier
… Platelike microcrystals of trans-4-aminoazobenzene quickly bend away from the light source … We found that microcrystals of 4-aminoazobenzene trans-1 bent reversibly upon alternate …
Number of citations: 97 www.sciencedirect.com
E SAWICKI - The Journal of Organic Chemistry, 1957 - ACS Publications
… Substitution of electron acceptor groups in the 4'-position of the 4-aminoazobenzene dyes … In the 4-aminoazobenzene dyes, substitution of electronacceptor groups in the 4'-position …
Number of citations: 66 pubs.acs.org
A Georgiev, E Bubev, D Dimov, D Yancheva… - … Acta Part A: Molecular …, 2017 - Elsevier
… In this paper three different “push-pull” 4-aminoazobenzene dyes have been synthesized in order to characterize their photochromic behavior in different solvents. The molecular …
Number of citations: 29 www.sciencedirect.com
KB Delclos, WG Tarpley, EC Miller, JA Miller - Cancer Research, 1984 - AACR
… administra tion of derivatives of 4-aminoazobenzene (AB) to … of those given these doses of N,Ndimethyl-4-aminoazobenzene … by reaction at pH 7 of A/-acetoxy-4-aminoazobenzene …
Number of citations: 79 aacrjournals.org
DS Yu, T Kuila, NH Kim, P Khanra, JH Lee - Carbon, 2013 - Elsevier
… Water-dispersible graphene was synthesized by functionalizing graphene sheets with sodium 4-aminoazobenzene-4′-sulfonate (SAS) and its aryl diazonium salt (ADS). The SAS …
Number of citations: 67 www.sciencedirect.com
G Venkatesh, AAM Prabhu, N Rajendiran - Journal of fluorescence, 2011 - Springer
Spectral characteristics of 1-(2,4-diamino phenylazo) naphthalene (FBRR, fat brown RR) and 4-aminoazobenzene (AAB) have been studied in various solvents, varying hydrogen ion …
Number of citations: 31 link.springer.com
E SAWICKI - The Journal of Organic Chemistry, 1956 - ACS Publications
… All 4-aminoazobenzene dyes gave a mixture of 2 tautomers in acid solution, involving proton addition to the 5-nitrogen, and proton addition to the amino nitrogen. The possibility of a …
Number of citations: 90 pubs.acs.org
H Nakano - International Journal of Molecular Sciences, 2010 - mdpi.com
… In the present study, a single crystal of 4-aminoazobenzene (AAB) with a good quality for experiments was obtained and then photoinduced SRG formation was investigated using the …
Number of citations: 18 www.mdpi.com
X Luo, C Ci, J Li, K Lin, S Du, H Zhang, X Li, YF Cheng… - Corrosion …, 2019 - Elsevier
The corrosion inhibition effect of a green eco-friendly 4-aminoazobenzene modified natural glucomannan (GL-PA) on the corrosion protection of mild steel in 0.5 M HCl solution is …
Number of citations: 144 www.sciencedirect.com
NK Joshi, M Fuyuki, A Wada - The Journal of Physical Chemistry …, 2014 - ACS Publications
… ground state and to obtain details about one of the deactivation processes of a photoreaction cycle, we focus our study on the kinetics of thermal isomerization of 4-aminoazobenzene (…
Number of citations: 61 pubs.acs.org

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